molecular formula C8H13Cl3O2 B1182259 4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one CAS No. 197452-45-2

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one

Cat. No.: B1182259
CAS No.: 197452-45-2
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is a synthetic compound that belongs to the class of nucleoside analogs. It is a derivative of ribose, modified with fluorine atoms and benzoyl groups. This compound is primarily used in research and development, particularly in the field of medicinal chemistry due to its potential anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one involves multiple steps. The starting material is typically a ribose derivative, which undergoes fluorination to introduce the difluoro groups. The hydroxyl groups at positions 3 and 5 are then protected with benzoyl groups. Finally, the mesylate group is introduced at position 1. The reaction conditions often involve the use of solvents like chloroform and methanol, and the reactions are carried out at controlled temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is widely used in scientific research, particularly in:

Mechanism of Action

The compound exerts its effects by inhibiting the production of DNA and RNA in cells. It is incorporated into the DNA or RNA chain during replication or transcription, leading to chain termination. This mechanism is particularly effective against rapidly dividing cells, making it a potent anticancer agent. The molecular targets include DNA polymerase and ribonucleotide reductase .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-1-((2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidin-2(1H)-one is unique due to its specific combination of fluorine and benzoyl groups, which enhance its stability and reactivity. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-amino-1-[(2S,4S,5S)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2N3O4/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17)/t4-,6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUQYLNIPVEERB-QTSITTDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@@H]2C([C@H]([C@@H](O2)CO)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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